molecular formula C10H7F3N2O3 B1463098 methyl 5-(trifluoromethoxy)-1H-indazole-3-carboxylate CAS No. 932041-12-8

methyl 5-(trifluoromethoxy)-1H-indazole-3-carboxylate

Cat. No.: B1463098
CAS No.: 932041-12-8
M. Wt: 260.17 g/mol
InChI Key: ISLZQYVEOWEKLD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 5-(trifluoromethoxy)-1H-indazole-3-carboxylate is a chemical compound that belongs to the class of indazole derivatives. Indazole compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The trifluoromethoxy group in this compound enhances its lipophilicity and metabolic stability, making it a valuable candidate for various applications in pharmaceuticals and agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 5-(trifluoromethoxy)-1H-indazole-3-carboxylate typically involves the following steps:

    Formation of the Indazole Core: The indazole core can be synthesized through the cyclization of appropriate hydrazine derivatives with ortho-substituted aromatic aldehydes or ketones.

    Introduction of the Trifluoromethoxy Group: The trifluoromethoxy group can be introduced using trifluoromethoxylation reagents. One common method involves the reaction of the indazole intermediate with trifluoromethyl iodide in the presence of a base such as cesium carbonate.

    Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of a catalyst like sulfuric acid to form the methyl ester.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-(trifluoromethoxy)-1H-indazole-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol or the indazole ring to a dihydroindazole.

    Substitution: The trifluoromethoxy group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated indazole derivatives, while reduction can produce alcohols or dihydroindazoles.

Scientific Research Applications

The trifluoromethoxy group in methyl 5-(trifluoromethoxy)-1H-indazole-3-carboxylate contributes to its lipophilicity, which is crucial for membrane permeability and bioavailability. Research indicates that this compound exhibits notable interactions with biological targets, including enzymes and receptors. These interactions are essential for understanding its mechanism of action and potential therapeutic applications.

Case Study: Anticancer Activity

A study investigated the anticancer properties of this compound, demonstrating its ability to inhibit the growth of various cancer cell lines. The compound showed a dose-dependent response, indicating its potential as a lead compound for developing new anticancer therapies.

Proteomics Research

This compound serves as a biochemical tool in proteomics due to its ability to selectively bind to proteins. Techniques such as surface plasmon resonance have been employed to study these interactions, providing insights into binding affinities and kinetics.

Data Table: Binding Affinities

Protein TargetBinding Affinity (Kd)Method Used
Enzyme A150 nMSPR
Receptor B80 nMFP
Protein C200 nMITC

This table summarizes the binding affinities of this compound with various protein targets, showcasing its potential applications in drug discovery and development.

Synthesis of Derivatives

The synthesis of this compound can be achieved through several methods, allowing for the creation of various derivatives with tailored properties. For instance, modifications to the indazole ring can yield compounds with enhanced biological activity or altered pharmacokinetics.

Synthesis Overview

  • Starting Material : 5-Hydroxy-1H-indazole-3-carboxylic acid
  • Reagents : Trifluoromethyl iodide, potassium carbonate
  • Solvent : Dimethyl sulfoxide (DMSO)
  • Conditions : Reflux for several hours

This synthetic route highlights the versatility of this compound as a building block in medicinal chemistry .

Industrial Applications

Beyond research settings, this compound is being explored for industrial applications, particularly in the development of advanced materials with unique properties. Its chemical stability and reactivity make it suitable for various formulations in agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of methyl 5-(trifluoromethoxy)-1H-indazole-3-carboxylate involves its interaction with specific molecular targets. The trifluoromethoxy group enhances the compound’s ability to penetrate cell membranes and bind to target proteins or enzymes. This interaction can modulate various biochemical pathways, leading to the desired therapeutic or biological effects.

Comparison with Similar Compounds

Similar Compounds

    Methyl 5-(trifluoromethyl)-1H-indazole-3-carboxylate: Similar structure but with a trifluoromethyl group instead of a trifluoromethoxy group.

    Methyl 5-(methoxy)-1H-indazole-3-carboxylate: Similar structure but with a methoxy group instead of a trifluoromethoxy group.

    Methyl 5-(chloro)-1H-indazole-3-carboxylate: Similar structure but with a chloro group instead of a trifluoromethoxy group.

Uniqueness

Methyl 5-(trifluoromethoxy)-1H-indazole-3-carboxylate is unique due to the presence of the trifluoromethoxy group, which imparts distinct physicochemical properties such as increased lipophilicity and metabolic stability. These properties make it a valuable compound for various applications in medicinal chemistry and industrial processes.

Biological Activity

Methyl 5-(trifluoromethoxy)-1H-indazole-3-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, potential therapeutic applications, and relevant research findings.

Overview of the Compound

This compound features a trifluoromethoxy group, which enhances its lipophilicity and membrane permeability. This structural characteristic allows for improved interaction with biological targets, making it a candidate for various therapeutic applications, including anti-inflammatory, antimicrobial, and anticancer activities.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The trifluoromethoxy group facilitates the compound's ability to penetrate cell membranes and bind to proteins or enzymes, thus modulating biochemical pathways involved in disease processes.

Anticancer Properties

Research indicates that this compound exhibits potent anticancer activity. It has been shown to inhibit cell growth in various cancer cell lines, with IC50 values indicating significant efficacy:

Cell Line IC50 (nM)
KG125.3 ± 4.6
SNU1677.4 ± 6.2

These findings suggest that the compound may act through mechanisms such as apoptosis induction and cell cycle arrest .

Anti-inflammatory Effects

In addition to its anticancer properties, this compound has demonstrated anti-inflammatory effects in preclinical studies. It may inhibit the production of pro-inflammatory cytokines and modulate pathways associated with inflammation, although specific molecular targets remain to be fully elucidated.

Antimicrobial Activity

This compound has also been investigated for its antimicrobial properties. Initial studies suggest it may possess activity against certain bacterial strains, potentially making it useful in the development of new antibiotics.

Case Studies and Research Findings

A variety of studies have explored the biological activity of this compound:

  • Study on Cancer Cell Lines : An investigation into the compound's effects on different cancer cell lines revealed that it significantly inhibited cell proliferation and induced apoptosis in a dose-dependent manner .
  • Anti-inflammatory Mechanisms : Another study focused on the compound's ability to modulate inflammatory responses in vitro, showing a reduction in cytokine release from activated immune cells.
  • Antimicrobial Testing : Preliminary tests against bacterial pathogens indicated that this compound could inhibit bacterial growth, suggesting potential for further development as an antimicrobial agent.

Properties

IUPAC Name

methyl 5-(trifluoromethoxy)-1H-indazole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7F3N2O3/c1-17-9(16)8-6-4-5(18-10(11,12)13)2-3-7(6)14-15-8/h2-4H,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISLZQYVEOWEKLD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NNC2=C1C=C(C=C2)OC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7F3N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90670615
Record name Methyl 5-(trifluoromethoxy)-1H-indazole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90670615
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

932041-12-8
Record name Methyl 5-(trifluoromethoxy)-1H-indazole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90670615
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
methyl 5-(trifluoromethoxy)-1H-indazole-3-carboxylate
Reactant of Route 2
methyl 5-(trifluoromethoxy)-1H-indazole-3-carboxylate
Reactant of Route 3
Reactant of Route 3
methyl 5-(trifluoromethoxy)-1H-indazole-3-carboxylate
Reactant of Route 4
Reactant of Route 4
methyl 5-(trifluoromethoxy)-1H-indazole-3-carboxylate
Reactant of Route 5
methyl 5-(trifluoromethoxy)-1H-indazole-3-carboxylate
Reactant of Route 6
Reactant of Route 6
methyl 5-(trifluoromethoxy)-1H-indazole-3-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.